molecular formula C20H26N2O4S B3051144 Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate CAS No. 313680-92-1

Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate

Cat. No.: B3051144
CAS No.: 313680-92-1
M. Wt: 390.5 g/mol
InChI Key: UAYRBMFZWOIYTC-ZWKOTPCHSA-N
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Description

Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate is an intriguing organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate involves several key steps:

  • Formation of Intermediate Compounds: : Starting with the necessary reagents, intermediates are created through a series of organic reactions. This might include halogenation, esterification, and coupling reactions.

  • Key Reaction Steps: : The primary synthetic route typically involves the coupling of an epoxide with a thiazole derivative, followed by protective group strategies to introduce the tert-butyl and carbamate groups.

  • Purification: : Post-synthesis, the compound is purified through techniques like recrystallization or chromatography to ensure the final product is of high purity.

Industrial Production Methods

For industrial-scale production, the process needs to be scalable and cost-effective. Optimization of reaction conditions, use of catalysts, and effective purification methods are essential. Automated reactors and continuous flow systems might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming oxides or other oxygen-containing derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: : The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The specific products depend on the reaction conditions and reagents used. Common products include alcohols, amines, and functionalized aromatic compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, it serves as a tool for studying biochemical pathways and interactions due to its unique structure and reactivity.

Medicine

Industry

In industrial settings, this compound can be used in the synthesis of polymers, agrochemicals, and other specialized materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating biochemical pathways to achieve a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-urea

  • Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-amino

  • Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-alcohol

Uniqueness

What sets Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate apart is its specific structural features, such as the oxirane and thiazole groups, which confer unique reactivity and potential for diverse applications.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-13-21-15(12-27-13)10-24-16-7-5-14(6-8-16)9-17(18-11-25-18)22-19(23)26-20(2,3)4/h5-8,12,17-18H,9-11H2,1-4H3,(H,22,23)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYRBMFZWOIYTC-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C3CO3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@H]3CO3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469546
Record name 2-Methyl-2-propanyl {(1S)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-1-[(2S)-2-oxiranyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313680-92-1
Record name 2-Methyl-2-propanyl {(1S)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-1-[(2S)-2-oxiranyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate
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Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate
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Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate
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Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate
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Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate
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Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate

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